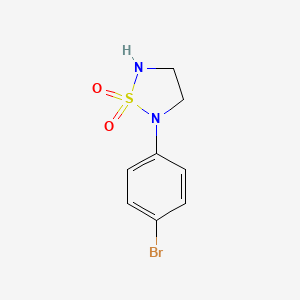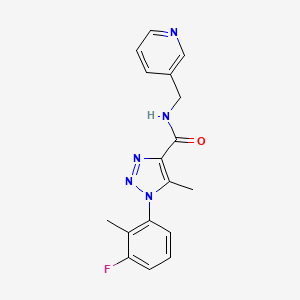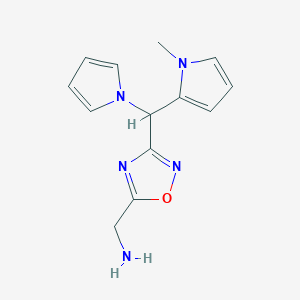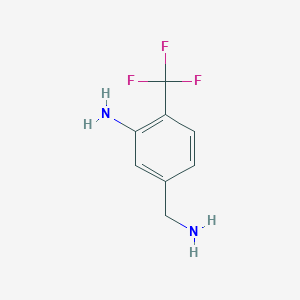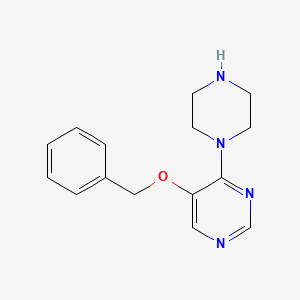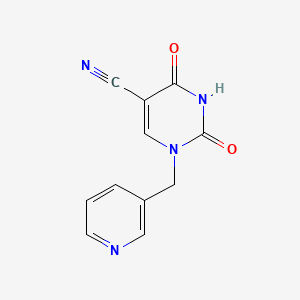
2,4-Dioxo-1-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dioxo-1-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound that features a pyrimidine ring fused with a pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-1-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be achieved through various methods. One common approach involves the use of a one-pot synthesis method, which utilizes a dicationic molten salt as an active catalyst . This method is environmentally friendly and effective, providing high yields under solvent-free conditions or in ethanol as a green solvent.
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced catalytic systems to ensure high efficiency and yield. The use of dicationic ionic liquids (DILs) has been explored for their exceptional thermal resistance and reduced polarity, making them suitable for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dioxo-1-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2,4-Dioxo-1-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of various chemical products and materials
Mecanismo De Acción
The mechanism of action of 2,4-Dioxo-1-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrimidine and pyridine derivatives, such as:
Imidazole derivatives: Known for their broad range of chemical and biological properties.
Indole derivatives: Possess various biological activities and are used in medicinal chemistry.
Uniqueness
2,4-Dioxo-1-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of pyrimidine and pyridine moieties makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C11H8N4O2 |
|---|---|
Peso molecular |
228.21 g/mol |
Nombre IUPAC |
2,4-dioxo-1-(pyridin-3-ylmethyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H8N4O2/c12-4-9-7-15(11(17)14-10(9)16)6-8-2-1-3-13-5-8/h1-3,5,7H,6H2,(H,14,16,17) |
Clave InChI |
IXYWLYYEGBXNIW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CN2C=C(C(=O)NC2=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-6-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide](/img/structure/B14869928.png)

![8-Boc-3-(2-amino-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B14869938.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-5,5-dimethyl-3-oxohexanenitrile](/img/structure/B14869945.png)
![(1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-yl)methanol](/img/structure/B14869946.png)

